molecular formula C10H15NO B13275673 N-(1-methoxypropan-2-yl)aniline

N-(1-methoxypropan-2-yl)aniline

Cat. No.: B13275673
M. Wt: 165.23 g/mol
InChI Key: HMGCMVSYMJILQV-UHFFFAOYSA-N
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Description

N-(1-methoxypropan-2-yl)aniline is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . It is a derivative of aniline, where the hydrogen atom of the amino group is replaced by a 1-methoxypropan-2-yl group. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing N-(1-methoxypropan-2-yl)aniline involves the reaction of aniline with 1-methoxypropan-2-ol in the presence of a catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene . Another method involves the enantioselective preparation starting from enantiopure ®-epichlorohydrin, which undergoes a series of reactions including aziridine formation and catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrosoaniline or nitroaniline, while substitution reactions can produce various substituted aniline derivatives .

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methoxypropan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in research and industrial settings .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)aniline

InChI

InChI=1S/C10H15NO/c1-9(8-12-2)11-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3

InChI Key

HMGCMVSYMJILQV-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1=CC=CC=C1

Origin of Product

United States

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